
Nickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel is a chemical element with the symbol Ni and atomic number 28. It is a silvery-white lustrous metal with a slight golden tinge. This compound is a hard and ductile transition metal, known for its resistance to corrosion and oxidation. It is commonly found in the Earth’s crust and is often used in alloys to enhance their strength and resistance to corrosion .
Mechanism of Action
Target of Action
Raney this compound, also known as spongy this compound, is primarily used as a reagent and catalyst in organic chemistry . Its primary targets are organic compounds, particularly those containing carbon .
Mode of Action
Raney this compound promotes the reaction of hydrogen with organic compounds . The reaction pathway involves the addition of amine with formaldehyde, dehydration to form the imine, and hydrogenation .
Biochemical Pathways
The biochemical pathways affected by Raney this compound involve hydrogenation reactions. For example, it can be used for the conversion of benzene into cyclohexane . In the reductive N-methylation of amines with paraformaldehyde, the reaction pathway involves the addition of amine with formaldehyde, dehydration to form the imine, and hydrogenation .
Result of Action
The result of Raney this compound’s action is the hydrogenation of organic compounds. This can lead to the conversion of various compounds into different forms. For example, it can convert benzene into cyclohexane , or liquid vegetable oils into solid shortening .
Action Environment
Raney this compound is a fine-grained solid composed mostly of this compound derived from a this compound-aluminium alloy . Some grades are pyrophoric, but most are used as air-stable slurries . The temperature used to leach the alloy has a marked effect on the properties of the catalyst. Commonly, leaching is conducted between 70 and 100 °C . The surface area of Raney this compound tends to decrease with increasing leaching temperature . This is due to structural rearrangements within the alloy that may be considered analogous to sintering, where alloy ligaments would start adhering to each other at higher temperatures, leading to the loss of the porous structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nickel can be prepared through various synthetic routes. One common method is the reduction of this compound oxide with hydrogen gas at high temperatures. Another method involves the electrolysis of this compound salts, such as this compound chloride, in an aqueous solution. The this compound ions are reduced at the cathode, resulting in the deposition of pure this compound metal .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of this compound from its ores, such as pentlandite and laterites. The ore is first crushed and ground to liberate the this compound minerals. It is then concentrated using froth flotation or magnetic separation. The concentrated ore is subjected to smelting and refining processes to produce high-purity this compound. One common refining method is the Mond process, which involves the formation of this compound carbonyl gas and its subsequent decomposition to yield pure this compound .
Chemical Reactions Analysis
Types of Reactions
Nickel undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound reacts with oxygen to form this compound oxide (NiO). This reaction occurs at elevated temperatures.
Reduction: this compound oxide can be reduced to metallic this compound using hydrogen gas.
Substitution: this compound can form complexes with ligands through substitution reactions. .
Common Reagents and Conditions
Oxidation: Oxygen gas at high temperatures.
Reduction: Hydrogen gas at high temperatures.
Substitution: Ammonia in aqueous solution.
Major Products
Oxidation: this compound oxide (NiO).
Reduction: Metallic this compound.
Substitution: Hexaaminethis compound(II) complex.
Scientific Research Applications
Nickel has a wide range of scientific research applications:
Chemistry: this compound is used as a catalyst in various chemical reactions, including hydrogenation and cross-coupling reactions. .
Industry: This compound is widely used in the production of stainless steel, batteries, and electronic components due to its excellent mechanical properties and corrosion resistance
Comparison with Similar Compounds
Nickel shares similarities with other transition metals, such as iron and cobalt, but also has unique properties:
Iron (Fe): Like this compound, iron is a transition metal and is used in the production of steel.
Cobalt (Co): Cobalt is similar to this compound in terms of its magnetic properties and is also used in alloys and batteries.
This compound’s unique combination of corrosion resistance, catalytic activity, and biological significance sets it apart from other similar compounds .
Properties
CAS No. |
7440-02-0 |
|---|---|
Molecular Formula |
Ni+2 |
Molecular Weight |
58.693 g/mol |
IUPAC Name |
nickel(2+) |
InChI |
InChI=1S/Ni/q+2 |
InChI Key |
VEQPNABPJHWNSG-UHFFFAOYSA-N |
SMILES |
[Ni] |
Canonical SMILES |
[Ni+2] |
boiling_point |
5139 °F at 760 mm Hg (NIOSH, 2016) 4946 °F at 760 mm Hg (NTP, 1992) 2730 °C 5139°F |
Color/Form |
SILVERY METAL Metal: Lustrous, silvery solid. Lustrous, white, hard, ferromagnetic metal; face centered cubic crystals Silvery, malleable, magnetic metal |
density |
8.9 (Metal) (NIOSH, 2016) 8.908 (NTP, 1992) 8.908 8.9 g/cm³ 8.90 (metal) 8.90 (Metal) |
melting_point |
1455 °C |
Key on ui other cas no. |
7440-02-0 none 14903-34-5 |
physical_description |
Solid |
Pictograms |
Irritant; Health Hazard |
shelf_life |
STABLE IN AIR @ ORDINARY TEMP; NOT AFFECTED BY WATER Heat /contributes to instability/ |
solubility |
Insoluble (NIOSH, 2016) Insoluble (NTP, 1992) INSOL IN WATER, AMMONIA; SOL IN DIL NITRIC ACID; SLIGHTLY SOL IN HYDROCHLORIC ACID, SULFURIC ACID Solubility in water, mg/l at 37 °C: 1.1 (practically insoluble) Insoluble |
Synonyms |
Nickel |
vapor_pressure |
0 mm Hg (approx) (NIOSH, 2016) 1 mm Hg at 3290 °F (NTP, 1992) 1 MM HG @ 1810 °C 0 mmHg (approx) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(2-Hydroxy-1,1-dihydroxymethyl-ethylamino)-propylamino]-2-hydroxymethyl-propane-1,3-diol](/img/structure/B1209937.png)
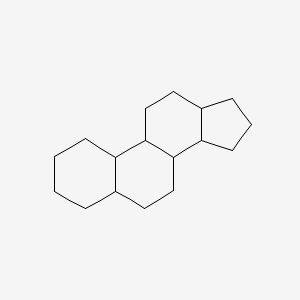
![{2-[(2,6-dichlorophenyl)amino]phenyl}acetate](/img/structure/B1209939.png)
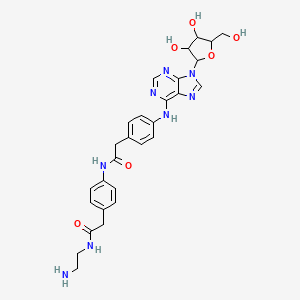
![Daphnetoxin, 12-[(1-oxo-5-phenyl-2,4-pentadienyl)oxy]-, [12beta(E,E)]-](/img/structure/B1209941.png)
![(3aR)-3,3abeta,4,5,6,6abeta-Hexahydro-5alpha-hydroxy-4beta-[(1E,3S)-3-hydroxy-3-(4alpha-propylcyclohexan-1alpha-yl)-1-propenyl]cyclopenta[b]pyrrole-2-pentanoic acid methyl ester](/img/structure/B1209942.png)
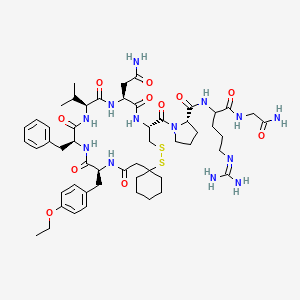
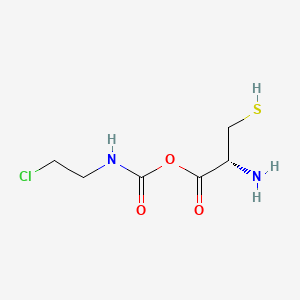
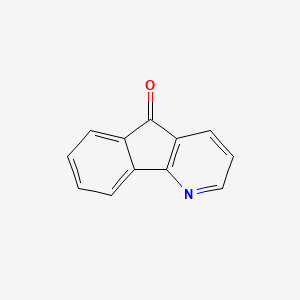
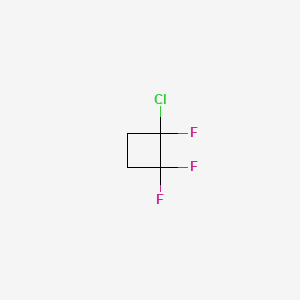

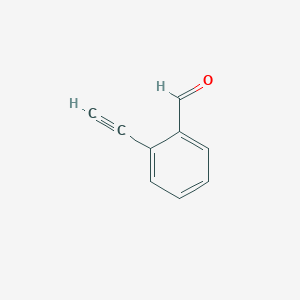

![ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furyl]carbonyl}amino)acetate](/img/structure/B1209960.png)
